4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
Description
4-Bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide (CAS: 406474-45-1) is a sulfonamide derivative featuring a brominated aromatic ring and a fused tetracyclic naphthobenzofuran scaffold. Its molecular formula is C₂₂H₁₆BrNO₄S, with a molecular weight of 470.34 g/mol . The compound’s structure includes:
- A 7-oxo group in the tetrahydronaphthobenzofuran core, which may enhance hydrogen-bonding interactions.
- A 4-bromobenzenesulfonamide group, which introduces electron-withdrawing effects and influences solubility and reactivity.
The compound is commercially available in 95% purity, with pricing ranging from $225 (10 mg) to $425 (100 mg) .
Properties
IUPAC Name |
4-bromo-N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4S/c1-24(2)12-20(27)22-18-11-19(26-31(28,29)15-9-7-14(25)8-10-15)16-5-3-4-6-17(16)23(18)30-21(22)13-24/h3-11,26H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPJXMBRYXMLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group and a substituted naphtho-benzofuran moiety. The presence of the bromine atom and the dimethyl groups significantly influence its chemical reactivity and biological interactions.
Structure Overview
| Component | Description |
|---|---|
| Bromine | Enhances lipophilicity and biological activity. |
| Naphtho[1,2-b]benzofuran | Provides a scaffold for interaction with biological targets. |
| Benzenesulfonamide | Known for various pharmacological activities including antibacterial and antitumor effects. |
Antinociceptive Effects
Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. A study evaluating related compounds demonstrated that they could produce dose-dependent analgesia through both spinal and supraspinal mechanisms. For instance, a derivative of benzofuran was shown to be significantly more potent than common analgesics like aspirin and acetaminophen, suggesting that this compound may exhibit similar or enhanced effects in pain models .
The proposed mechanism involves modulation of G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. Activation of these receptors can lead to downstream signaling cascades that influence nociceptive pathways.
Key Findings on Mechanism
- GPCR Interaction : The compound may influence GPCR pathways, similar to other sulfonamide derivatives .
- Spinal and Supraspinal Analgesia : Evidence suggests that the compound acts at both levels to alleviate pain .
Antitumor Activity
Preliminary studies have indicated potential antitumor properties for compounds within this chemical class. The sulfonamide group is often associated with anticancer activity due to its ability to inhibit certain enzymes involved in tumor growth.
Study 1: Analgesic Efficacy in Animal Models
In a controlled study involving mice subjected to various nociceptive stimuli (e.g., formalin test), the compound demonstrated significant analgesic effects compared to control groups. The results indicated that the compound could effectively reduce pain responses without significant sedative effects .
Study 2: In Vitro Antitumor Activity
Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines. Results showed that these compounds inhibited cell proliferation effectively, suggesting that this compound may also possess antitumor properties worth exploring further .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The para-bromine on the benzenesulfonamide moiety undergoes substitution reactions under transition-metal catalysis or SNAr conditions.
Key Notes :
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Bromine substitution is sterically accessible, enabling cross-coupling for diversification .
-
Electron-withdrawing sulfonamide group activates the benzene ring for SNAr .
Sulfonamide Group Reactivity
The –SO₂NH– linkage participates in alkylation, acylation, and hydrolysis.
Key Notes :
-
Alkylation typically occurs at the sulfonamide nitrogen due to its nucleophilicity .
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Acidic hydrolysis is slow but feasible under harsh conditions .
Ketone Reactivity at the 7-Oxo Position
The cyclohexenone-like ketone undergoes reductions and condensations.
Key Notes :
-
Steric hindrance from 9,9-dimethyl groups may slow reduction kinetics .
-
The α,β-unsaturated ketone could participate in conjugate additions.
Electrophilic Aromatic Substitution on the Benzofuran System
The electron-rich benzofuran moiety undergoes halogenation or nitration.
Key Notes :
-
9,9-Dimethyl groups sterically direct electrophiles to less hindered positions .
-
Sulfonamide’s electron-withdrawing effect deactivates the attached benzene ring.
Photochemical and Thermal Stability
The compound exhibits moderate stability under standard conditions but degrades under UV light or strong acids/bases.
Comparison with Similar Compounds
Key Observations:
The absence of the 7-oxo group in CAS 442535-94-6 may reduce hydrogen-bonding capacity, impacting solubility or target binding .
Steric and Conformational Differences :
- The 9,9-dimethyl substituents (target compound and CAS 432014-77-2) impose moderate steric hindrance, while the 8-tert-butyl group (CAS 442535-94-6) creates greater bulk, likely increasing lipophilicity and reducing molecular flexibility .
Molecular Weight and Solubility Trends :
- The brominated compound has the highest molecular weight (470.34 g/mol), which may correlate with lower aqueous solubility compared to the lighter methoxy analog (449.52 g/mol) .
- The ethoxy-tert-butyl derivative (477.61 g/mol) is the heaviest, with enhanced hydrophobicity due to alkyl substituents .
Commercial and Research Implications
- The 4-bromo derivative is priced higher than many analogs listed in (e.g., 2-cyanopyridine at $8/g), likely due to bromine’s cost and synthetic complexity .
- The methoxy analog (CAS 432014-77-2) has a lower molecular weight and may offer improved bioavailability, making it a candidate for further pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
